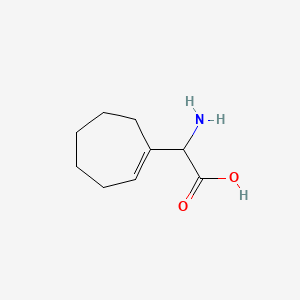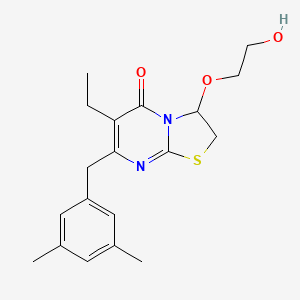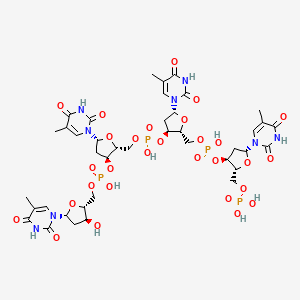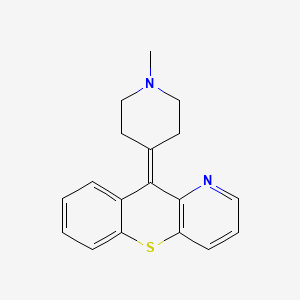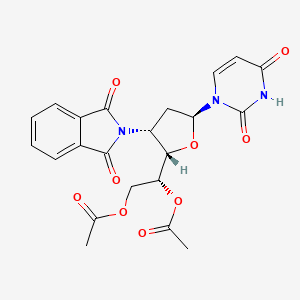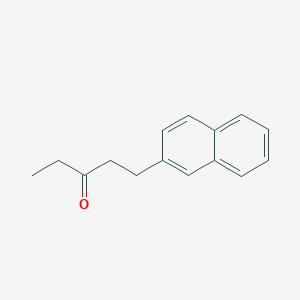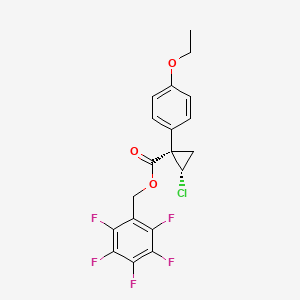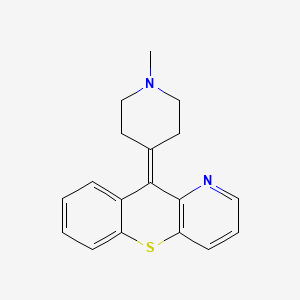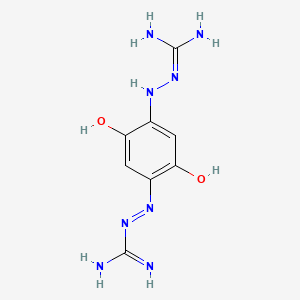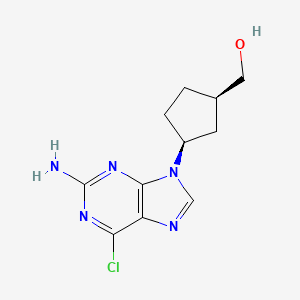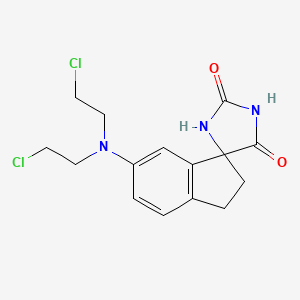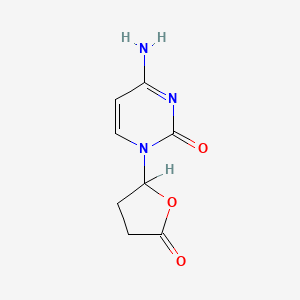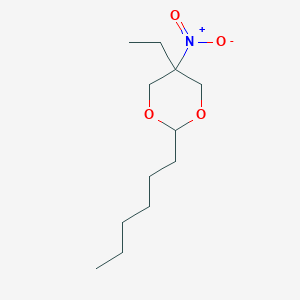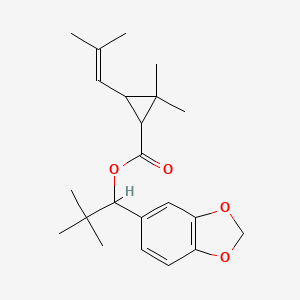
1-(2H-1,3-Benzodioxol-5-yl)-2,2-dimethylpropyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 405438 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in biological and chemical research, particularly in the study of neural stem cells and their differentiation.
Preparation Methods
The synthesis of NSC 405438 involves several steps, starting from basic chemical precursors. The synthetic routes typically include the formation of intermediate compounds through a series of chemical reactions, such as condensation, cyclization, and functional group modifications. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.
For industrial production, the methods are scaled up to accommodate larger quantities. This involves optimizing the reaction conditions and using industrial-grade equipment to maintain consistency and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.
Chemical Reactions Analysis
NSC 405438 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications.
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
NSC 405438 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, NSC 405438 is used as a reagent for various synthetic reactions, helping to develop new compounds with unique properties.
Biology: In biological research, this compound is instrumental in studying neural stem cells and their differentiation. It provides insights into the mechanisms of neurogenesis and the development of the nervous system.
Medicine: In medicine, NSC 405438 is explored for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and other neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialized materials and chemicals, contributing to advancements in technology and manufacturing processes.
Mechanism of Action
The mechanism of action of NSC 405438 involves its interaction with specific molecular targets and pathways. In the context of neural stem cells, this compound influences the signaling pathways that regulate cell differentiation and proliferation. It modulates the activity of key proteins and enzymes, leading to changes in gene expression and cellular behavior.
The molecular targets of NSC 405438 include receptors, ion channels, and transcription factors that play critical roles in neural development. By binding to these targets, the compound can alter their function and trigger downstream effects that promote or inhibit specific cellular processes.
Comparison with Similar Compounds
NSC 405438 can be compared with other similar compounds that are used in neural stem cell research and related fields. Some of these compounds include:
NSC 405437: This compound has a similar structure but differs in its functional groups, leading to variations in its biological activity and applications.
NSC 405439: Another closely related compound, NSC 405439, exhibits distinct properties that make it suitable for different research purposes.
NSC 405440: This compound shares some similarities with NSC 405438 but has unique features that set it apart in terms of its mechanism of action and effects on neural
Properties
CAS No. |
20306-23-4 |
|---|---|
Molecular Formula |
C22H30O4 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
[1-(1,3-benzodioxol-5-yl)-2,2-dimethylpropyl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H30O4/c1-13(2)10-15-18(22(15,6)7)20(23)26-19(21(3,4)5)14-8-9-16-17(11-14)25-12-24-16/h8-11,15,18-19H,12H2,1-7H3 |
InChI Key |
WJDGBNYLEPUVES-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OC(C2=CC3=C(C=C2)OCO3)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


